molecular formula C5H9N3O B8517171 2-(1,3,4-Oxadiazol-2-yl)propan-2-amine

2-(1,3,4-Oxadiazol-2-yl)propan-2-amine

Cat. No. B8517171
M. Wt: 127.14 g/mol
InChI Key: WVPLOENOVQYETA-UHFFFAOYSA-N
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Patent
US09321727B2

Procedure details

A solution of benzyl 2-(1,3,4-oxadiazol-2-yl)propan-2-ylcarbamate (1 g, 30% purity) and 10% Pd/C (0.06 g) in ethanol (30 mL) was charged with hydrogen balloon and stirred at room temperature overnight. After filtration, it was concentrated to give crude product which was directly used in the next reaction step without further purification but still contained OPPh3 and PPh3; MS: m/e 128.1 [M+H]+.
Name
benzyl 2-(1,3,4-oxadiazol-2-yl)propan-2-ylcarbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One
[Compound]
Name
OPPh3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[N:4][N:3]=[C:2]1[C:6]([NH:9]C(=O)OCC1C=CC=CC=1)([CH3:8])[CH3:7].[H][H].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(O)C.[Pd]>[CH3:7][C:6]([NH2:9])([C:2]1[O:1][CH:5]=[N:4][N:3]=1)[CH3:8]

Inputs

Step One
Name
benzyl 2-(1,3,4-oxadiazol-2-yl)propan-2-ylcarbamate
Quantity
1 g
Type
reactant
Smiles
O1C(=NN=C1)C(C)(C)NC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
OPPh3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC(C)(C=1OC=NN1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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